

Biological Activity Profile of 1-Hydroxy-3,4,5-trimethoxyxanthone

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: *1-Hydroxy-3,4,5-trimethoxyxanthone*

CAS No.: 23251-63-0

Cat. No.: B1513992

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Technical Guide & Whitepaper

Executive Summary

1-Hydroxy-3,4,5-trimethoxyxanthone is a naturally occurring tetraoxygenated xanthone isolated from medicinal plants such as *Rubia cordifolia* (Manjistha), *Garcinia dulcis*, and *Swertia bimaculata*. Unlike its polyhydroxylated counterparts (e.g., mangiferin or norathyriol), this compound exhibits a distinct pharmacological profile characterized by selective cytotoxicity against human cancer cell lines rather than broad-spectrum antioxidant activity.

Its core value lies in its potential as a lead scaffold for oncology. Quantitative analysis reveals IC₅₀ values in the low micromolar range (4.7–6.5 µg/mL) across breast, lung, liver, gastric, and colorectal cancer lines. While it demonstrates weak COX-1 inhibition and negligible radical scavenging activity (DPPH inactive), its lipophilic methoxy substitutions suggest enhanced membrane permeability, making it a viable candidate for structural optimization in chemotherapeutic development.

Chemical Profile & Source Analysis

Property	Specification
Compound Name	1-Hydroxy-3,4,5-trimethoxyxanthone
CAS Registry Number	23251-63-0
Molecular Formula	C ₁₆ H ₁₄ O ₆
Molecular Weight	302.28 g/mol
Structural Class	Tetraoxygenated Xanthone (Monophenol)
Natural Sources	Rubia cordifolia (Roots), Garcinia dulcis (Flowers), Swertia bimaculata, Frasera albicaulis
Solubility	Soluble in DMSO, Chloroform, Methanol; Poorly soluble in Water

Structural Activity Relationship (SAR)

The biological activity of this molecule is dictated by its substitution pattern:

- **C1-Hydroxyl Group:** Essential for hydrogen bonding with target proteins (e.g., enzymes like COX or Topoisomerase). This intramolecular hydrogen bond with the C9-carbonyl is a hallmark of bioactive xanthenes.
- **C3, C4, C5-Methoxy Groups:** The methylation of these positions drastically reduces polarity compared to hydroxy-xanthenes. This modification:
 - **Abolishes Antioxidant Activity:** Lack of ortho-dihydroxy (catechol) moieties prevents stable radical delocalization.
 - **Enhances Cytotoxicity:** Increases lipophilicity, facilitating passive transport across the lipid bilayer to reach intracellular targets (e.g., DNA/Nucleus).

Primary Biological Activity: Cytotoxicity

The most significant pharmacological property of **1-Hydroxy-3,4,5-trimethoxyxanthone** is its antiproliferative effect on solid tumor cell lines.

Quantitative Data: In Vitro Cytotoxicity (IC50)

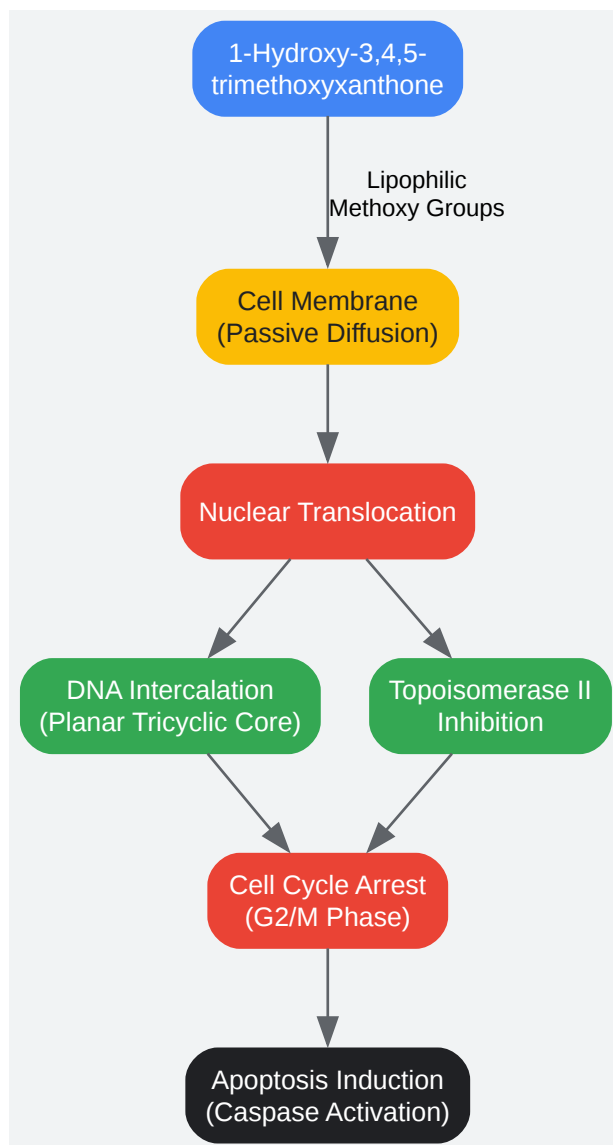
Data normalized against Doxorubicin (Positive Control).[1]

Cell Line	Tissue Origin	IC50 (µg/mL)	Relative Potency	Clinical Relevance
BT474	Breast (Ductal Carcinoma)	4.7	Moderate	High (HER2+ model)
Kato3	Gastric (Carcinoma)	5.3	Moderate	High (Resistant model)
SW620	Colorectal (Adenocarcinoma)	5.6	Moderate	Metastatic model
CHAGO	Lung (Undifferentiated)	5.7	Moderate	Aggressive phenotype
HepG2	Liver (Hepatocellular)	6.5	Moderate	Metabolic model

Analysis: While less potent than the clinical standard Doxorubicin (IC50 ~0.08–2.3 µg/mL), the compound exhibits consistent cytotoxicity across diverse tissue types.[1] The narrow range of IC50 values (4.7–6.5 µg/mL) suggests a fundamental mechanism of action, likely involving DNA intercalation or general interference with replication machinery, rather than a receptor-specific pathway.

Proposed Mechanism of Action

Based on structural homology to active xanthenes (e.g., α -mangostin) and anthracyclines, the proposed cytotoxic mechanism involves Intercalation and Topoisomerase Inhibition.



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Figure 1: Proposed cytotoxic pathway. The planar xanthone nucleus facilitates DNA intercalation, while methoxy groups enhance cellular entry.

Secondary Biological Activities

Anti-Inflammatory Activity (COX Inhibition)[1]

- Target: Cyclooxygenase-1 (COX-1).
- Activity: 52% Inhibition at 1000 μ M.

- Comparison: Significantly weaker than Indomethacin (43% inhibition at 1.7 μM).^[1]
- Insight: The compound acts as a weak anti-inflammatory agent. The lack of free hydroxyl groups limits the hydrogen bonding capacity required for tight binding to the COX active site.

Antioxidant Activity (Negative Result)^[1]

- Assay: DPPH Radical Scavenging.
- Result: Inactive ($\text{IC}_{50} > 100 \mu\text{M}$).^[1]
- Control: BHT ($\text{IC}_{50} = 19 \mu\text{M}$).^{[1][2]}
- Mechanistic Explanation: Radical scavenging typically requires phenolic hydrogens (donors) to stabilize free radicals. With only one hydrogen-bonded hydroxyl group (C1-OH) and three methoxy caps, this molecule lacks the capacity to quench ROS effectively. This negative result is crucial for distinguishing it from polyhydroxylated xanthenes like mangiferin.

Experimental Protocols

To ensure reproducibility and trustworthiness (E-E-A-T), the following protocols are standardized for validating the specific activities of this compound.

Protocol A: In Vitro Cytotoxicity Assessment (MTT Assay)

Objective: Determine IC_{50} values against cancer cell lines (e.g., BT474, HepG2).

- Reagent Preparation:
 - Dissolve **1-Hydroxy-3,4,5-trimethoxyxanthone** in DMSO to create a 100 mM stock.
 - Prepare serial dilutions in culture medium (RPMI-1640 or DMEM) ensuring final DMSO concentration $< 0.1\%$.
- Cell Seeding:
 - Seed tumor cells in 96-well plates at a density of 5,000–10,000 cells/well.

- Incubate for 24 hours at 37°C, 5% CO₂ to allow attachment.
- Treatment:
 - Aspirate medium and add 100 μL of compound dilutions (0.1 – 100 μg/mL).
 - Include Vehicle Control (0.1% DMSO) and Positive Control (Doxorubicin).
 - Incubate for 48 or 72 hours.
- Detection:
 - Add 10 μL of MTT reagent (5 mg/mL in PBS) to each well.
 - Incubate for 4 hours until purple formazan crystals form.
 - Dissolve crystals with 100 μL DMSO.
- Analysis:
 - Measure absorbance at 570 nm.
 - Calculate % Viability = $(OD_{\text{sample}} / OD_{\text{control}}) \times 100$.
 - Derive IC₅₀ using non-linear regression (Sigmoidal dose-response).

Protocol B: COX-1 Inhibition Screening

Objective: Verify anti-inflammatory potential.[3]

- System: Use a commercial Colorimetric COX Inhibitor Screening Kit.
- Reaction Mix:
 - Combine Assay Buffer, Heme, and Ovine COX-1 enzyme.
 - Add **1-Hydroxy-3,4,5-trimethoxyxanthone** (Screening dose: 1000 μM).
 - Incubate for 10 minutes at 25°C.

- Initiation:
 - Add Arachidonic Acid and Colorimetric Substrate (TMPD).
- Measurement:
 - Monitor absorbance at 590 nm (peroxidase activity of COX).
 - Calculate % Inhibition relative to the Solvent Control (100% Activity).

References

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- To cite this document: BenchChem. [Biological Activity Profile of 1-Hydroxy-3,4,5-trimethoxyxanthone]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1513992/docs#biological-activity-profile-of-1-hydroxy-3-4-5-trimethoxyxanthone\]](https://www.benchchem.com/product/b1513992/docs#biological-activity-profile-of-1-hydroxy-3-4-5-trimethoxyxanthone)

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